3-(3-(Trifluoromethoxy)phenyl)oxetane

Catalog No.
S13453604
CAS No.
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(Trifluoromethoxy)phenyl)oxetane

Product Name

3-(3-(Trifluoromethoxy)phenyl)oxetane

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]oxetane

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2

InChI Key

VQCJUSRVHZCCFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F

3-(3-(Trifluoromethoxy)phenyl)oxetane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to an oxetane ring. The molecular structure of this compound includes a four-membered cyclic ether (the oxetane), which contributes to its unique chemical properties. The trifluoromethoxy group enhances the compound's stability and reactivity, making it an interesting subject of study in both synthetic and medicinal chemistry.

The chemical behavior of 3-(3-(Trifluoromethoxy)phenyl)oxetane allows it to participate in several types of reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxetane derivatives.
  • Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride, which can modify the oxetane structure.
  • Substitution: The trifluoromethoxy group can engage in nucleophilic substitution reactions, enabling the introduction of different functional groups onto the phenyl ring under suitable conditions.

Research into the biological activity of 3-(3-(Trifluoromethoxy)phenyl)oxetane suggests potential antimicrobial properties. The trifluoromethoxy group may enhance its interaction with biological targets, such as enzymes or receptors, thereby modulating their activity. This compound is being investigated for its possible applications in drug development, particularly in designing molecules with improved pharmacokinetic profiles .

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves multiple steps:

  • Preparation of Trifluoromethoxyphenyl Intermediate: This can be achieved by reacting 4-(trifluoromethoxy)aniline with formaldehyde and a suitable amine.
  • Formation of Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization methods, often involving the use of diols and subsequent conversion into halohydrins followed by ring closure via Williamson etherification .
  • Optimization for Industrial Production: For larger-scale production, methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

3-(3-(Trifluoromethoxy)phenyl)oxetane has several potential applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: Investigated for its antimicrobial properties and potential therapeutic uses.
  • Material Science: Used in developing advanced materials, such as polymers with unique electrochromic properties due to its structural features .

The interaction studies involving 3-(3-(Trifluoromethoxy)phenyl)oxetane focus on its binding affinity and selectivity towards various biological targets. The presence of the trifluoromethoxy group is believed to enhance these interactions, making it a valuable candidate for further pharmacological exploration. Studies have shown that modifications to the oxetane structure can significantly affect its biological activity and interaction mechanisms .

Several compounds share structural similarities with 3-(3-(Trifluoromethoxy)phenyl)oxetane, each having unique properties:

Compound NameStructureNotable Properties
N-(Trifluoromethyl)phenyl substituted pyrazole derivativesContains a pyrazole ringKnown for antimicrobial activity
4-(Trifluoromethoxy)phenyl-containing polymersPolymer structureUsed in electrochromic devices
3-Phenyl oxetan-3-ol derivativesContains hydroxyl groupInvestigated for stability in reactions

Uniqueness

What sets 3-(3-(Trifluoromethoxy)phenyl)oxetane apart from these compounds is the combination of the trifluoromethoxy group and the oxetane ring. This combination imparts unique chemical and physical properties that enhance its stability and reactivity compared to other similar compounds. The ability to undergo diverse

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

218.05546401 g/mol

Monoisotopic Mass

218.05546401 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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